Dihydrosafrole
Overview
Description
Dihydrosafrole is an organic compound with the molecular formula C10H12O2. It is a colorless to pale yellow liquid that is derived from safrole, a naturally occurring compound found in sassafras oil and other essential oils. This compound is known for its sweet, spicy aroma and is used in the fragrance industry. it is also recognized for its potential carcinogenic properties, which have led to restrictions on its use in food and cosmetics .
Mechanism of Action
Target of Action
Dihydrosafrole, also known as 5-Propyl-1,3-benzodioxole, is a precursor in the synthesis of various organic compounds . It participates in organic reactions to form complex molecular structures . The primary targets of this compound are the reagents it interacts with during these reactions .
Mode of Action
This compound interacts with other reagents to facilitate the formation of new chemical bonds . It undergoes specific chemical transformations, such as oxidation, reduction, and condensation, contributing to the synthesis of a wide range of organic compounds . At the molecular level, this compound engages in chemical reactions that lead to the formation of complex molecular structures, serving as a building block for the creation of various chemical products .
Biochemical Pathways
It is known to participate in organic reactions, such as oxidation, reduction, and condensation . These reactions are fundamental to many biochemical pathways, suggesting that this compound could potentially influence a wide range of processes within the cell.
Result of Action
The primary result of this compound’s action is the formation of new chemical bonds and the creation of diverse chemical products . It serves as a building block in the synthesis of a wide range of organic compounds . It should be noted that this compound has been found to be carcinogenic in rats and mice, producing tumors in the esophagus and liver .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. While specific studies on this compound are limited, research on similar compounds suggests that factors such as temperature, pH, and the presence of other chemicals could potentially impact its activity
Biochemical Analysis
Biochemical Properties
Dihydrosafrole is a representative of the methylenedioxyphenyl compounds . These compounds, when inhaled as essences or insecticide synergists, have complex interactions with cytochrome P-450-dependent monooxygenases, causing both inhibition and induction .
Cellular Effects
This compound has been shown to exhibit toxicological effects . For instance, safrole, the main component of this compound, has shown anti-cancer activities in cell cultures and in mice
Molecular Mechanism
The molecular mechanism of this compound involves participating in organic reactions, such as oxidation, reduction, and condensation, to form complex molecular structures . This compound interacts with other reagents to facilitate the formation of new chemical bonds and the creation of diverse chemical products .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . This compound is carcinogenic for the oesophagus of the rat following oral administration
Metabolic Pathways
It is known that methylenedioxyphenyl compounds, such as this compound, have complex interactions with cytochrome P-450-dependent monooxygenases
Preparation Methods
Dihydrosafrole can be synthesized through several methods. One common synthetic route involves the hydrogenation of safrole. This process typically uses a catalyst such as palladium on carbon under hydrogen gas at elevated pressures and temperatures. Another method involves the ring closure of catechol followed by Friedel-Crafts acylation and Clemmensen reduction .
Industrial production of this compound often involves the extraction of safrole from sassafras oil, followed by its hydrogenation. This method is preferred due to the high yield and purity of the final product .
Chemical Reactions Analysis
Dihydrosafrole undergoes various chemical reactions, including:
Scientific Research Applications
Dihydrosafrole has several applications in scientific research:
Comparison with Similar Compounds
Dihydrosafrole is structurally similar to other methylenedioxyphenyl compounds, such as safrole and isosafrole. These compounds share similar aromatic properties and are used in the fragrance and pesticide industries.
Similar Compounds
Properties
IUPAC Name |
5-propyl-1,3-benzodioxole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2/c1-2-3-8-4-5-9-10(6-8)12-7-11-9/h4-6H,2-3,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYEIDJPOUKASEC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC2=C(C=C1)OCO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2 | |
Record name | DIHYDROSAFROLE | |
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DSSTOX Substance ID |
DTXSID7020475 | |
Record name | 1,2-(Methylenedioxy)-4-propylbenzene | |
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Molecular Weight |
164.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Dihydrosafrole is an oily liquid., Liquid, Colorless oily liquid; [HSDB] Colorless to yellow liquid; [MSDSonline] | |
Record name | DIHYDROSAFROLE | |
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Record name | 1,3-Benzodioxole, 5-propyl- | |
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Record name | Dihydrosafrole | |
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Boiling Point |
228 °C | |
Record name | Dihydrosafrole | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2939 | |
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Solubility |
Miscible with ethanol, ether, acetic acid, benzene, Somewhat soluble in alcohol, Soluble in carbon tetrachloride | |
Record name | Dihydrosafrole | |
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Density |
1.065 at 25 °C/25 °C | |
Record name | Dihydrosafrole | |
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Vapor Pressure |
0.05 [mmHg] | |
Record name | Dihydrosafrole | |
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Color/Form |
Oily liquid, Colorless liquid, Colorless to yellowish liquid | |
CAS No. |
94-58-6 | |
Record name | DIHYDROSAFROLE | |
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Record name | Dihydrosafrole | |
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Record name | 1,2-(Methylenedioxy)-4-propylbenzene | |
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Record name | Dihydrosafrole | |
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Record name | 1,3-Benzodioxole, 5-propyl- | |
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Record name | 5-propyl-1,3-benzodioxole | |
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Record name | DIHYDROSAFROLE | |
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Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does dihydrosafrole interact with cytochrome P450 enzymes?
A1: this compound can interact with cytochrome P450 enzymes in multiple ways. It can act as a substrate for these enzymes, undergoing metabolic transformations. For instance, it is primarily metabolized to 1,2-dihydroxy-4-(1-propyl)benzene via demethylenation. [] It can also form spectral complexes with specific cytochrome P450 isoforms, such as the stable type III complex with P450b and a 456 nm peak complex with P450c. [] Additionally, this compound can inhibit certain cytochrome P450-mediated reactions, showcasing selectivity in its inhibitory effects. [, ]
Q2: Does this compound affect the metabolism of other compounds?
A2: Yes, this compound can influence the metabolism of other compounds, primarily through its interactions with cytochrome P450 enzymes. For example, it has been observed to inhibit the metabolism of benzo[a]pyrene, particularly its hydroxylation, in both hepatic microsomes and reconstituted systems containing cytochrome P450c. [] This interaction suggests this compound might modulate the biotransformation of other xenobiotics metabolized by these enzymes.
Q3: Can this compound prevent liver damage caused by carbon tetrachloride?
A3: Research suggests that this compound might offer hepatoprotective effects against carbon tetrachloride (CCl4) induced liver damage. [] Studies have shown that pretreating mice with this compound can significantly prevent the rise in plasma transaminase levels and the histochemical changes typically associated with CCl4-induced liver necrosis. [] This protective effect is attributed to this compound's ability to inactivate CYP2E1, the primary enzyme responsible for CCl4 bioactivation. []
Q4: How is this compound metabolized in the body?
A4: In rats, this compound is primarily metabolized via demethylenation, yielding 1,2-dihydroxy-4-(1-propyl) benzene as the main metabolite. This metabolic pathway accounts for approximately 95% of the identified metabolites. [] Other minor metabolic transformations might also occur, but their contribution to overall metabolism is less significant.
Q5: What metabolites of this compound are found in dogs and monkeys?
A5: Studies involving the nasal instillation of this compound in dogs and monkeys have identified several metabolites in their mucus. These include 2-methoxy-4-propyl-phenol, 2-methoxy-4-(2-propenyl)benzene, and 3,4-methylenedioxy-1-(1-hydroxypropyl)benzene. [] The presence of these metabolites indicates the active metabolism of this compound in the nasal cavities of these species.
Q6: Does the route of administration affect this compound metabolism?
A6: The route of administration can potentially influence this compound metabolism. While detailed comparative studies on different routes are limited, research shows that nasal instillation of this compound in dogs and monkeys leads to the presence of specific metabolites in their mucus, and radioactivity was found in their urine and feces. [] This suggests absorption and systemic distribution following nasal administration. Further research is needed to fully elucidate how different routes impact its metabolic fate.
Q7: What is the molecular formula and weight of this compound?
A7: The molecular formula of this compound is C10H12O2, and its molecular weight is 164.20 g/mol.
Q8: What are the known toxicological effects of this compound?
A8: this compound has been identified as a potential carcinogen, particularly in the context of forestomach tumor development. Studies have shown that continuous oral administration of this compound to mice led to a significant increase in the incidence of hyperplasia and carcinomas in the forestomach. [] This carcinogenic effect was observed in both sexes of a specific mouse strain and in male mice of another strain, highlighting the potential risks associated with this compound exposure. []
Q9: Is this compound metabolized to any reactive or toxic metabolites?
A9: While this compound itself might not be highly reactive, its metabolic pathway could lead to the formation of reactive metabolites. Further research is needed to fully elucidate the nature and potential toxicity of these metabolites.
Q10: Are there any safety concerns regarding this compound exposure?
A10: Yes, safety concerns exist regarding this compound exposure, primarily due to its potential carcinogenicity. The observed induction of forestomach tumors in mice raises concerns about potential risks to human health. [] It's crucial to handle this compound with caution, following appropriate safety protocols and regulations.
Q11: How is this compound typically synthesized?
A11: this compound can be synthesized from Cinnamomum petrophilum leaf oil via catalytic hydrogenation using Raney Ni W-2 as a catalyst. [, ] This method provides a high yield of this compound (95.6%) without requiring a solvent and can be completed within 2.5 hours at 120°C and 2.0 MPa. []
Q12: What are the analytical methods used to detect and quantify this compound?
A12: Several analytical methods are employed for the detection and quantification of this compound. These include:
- Gas Chromatography (GC): GC, often coupled with mass spectrometry (GC-MS), allows for the separation and identification of this compound based on its retention time and mass spectrum. [, ] This method is particularly useful for analyzing complex mixtures containing this compound and its related compounds. []
- High-Performance Liquid Chromatography (HPLC): HPLC provides another effective technique for separating and quantifying this compound in various matrices. It can be coupled with UV detection for sensitive and selective analysis. [, ]
Q13: How is this compound typically used in research?
A13: this compound is frequently employed in research as a tool to investigate the metabolism and inhibition of cytochrome P450 enzymes. [, ] Its interactions with these enzymes provide valuable insights into their structure-function relationships and potential applications in drug metabolism studies.
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